N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and industrial applications .
Properties
Molecular Formula |
C18H18N2O2S2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C18H18N2O2S2/c1-2-16-17(15-11-7-4-8-12-15)19-18(23-16)20-24(21,22)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,20) |
InChI Key |
NZEMXBJIGSHZFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide typically involves the reaction of 5-ethyl-4-phenyl-1,3-thiazole-2-amine with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical properties compared to other thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
